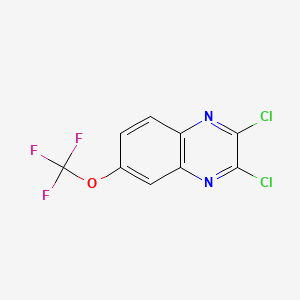

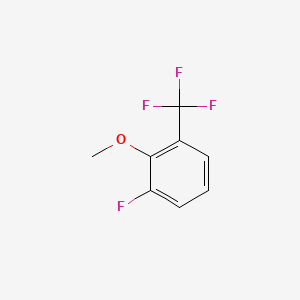

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

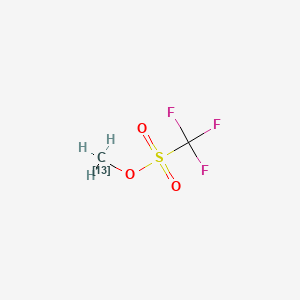

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is a chemical compound with the molecular formula C9H3Cl2F3N2O . It has an average mass of 283.034 Da and a mono-isotopic mass of 281.957458 Da .

Synthesis Analysis

The synthesis of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline involves various procedures including condensation reactions and cyclization processes. A general late-stage C-H trifluoromethoxylation of arenes and heteroarenes as limiting reagent with trifluoromethoxide anion has been shown . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .Molecular Structure Analysis

The InChI code for 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is 1S/C9H3Cl2F3N2O/c10-7-8(11)16-6-3-4(17-9(12,13)14)1-2-5(6)15-7/h1-3H .Physical And Chemical Properties Analysis

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Regioselective Synthesis

The regioselective substitution of 2,3-dichloro-6-amino-quinoxaline, a related compound, demonstrates the versatility in obtaining 2,3-disubstituted-6-aminoquinoxalines. This approach offers complementary regiochemistry to existing methods, expanding the toolbox for chemical synthesis in this domain (Ford et al., 2000).

Antimicrobial Activity

New symmetrically and asymmetrically 2,3-disubstituted quinoxalines have been synthesized through functionalization of 2,3-dichloroquinoxaline, displaying significant antibacterial and antifungal activities. This highlights their potential as scaffolds for developing new antimicrobial agents (El-Atawy et al., 2019).

Optical and Morphological Studies

Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized, exhibiting unique optical properties such as aggregation-induced emission (AIE) and solvatochromism. These findings are crucial for applications in materials science, particularly in the development of fluorescent materials and sensors (Rajalakshmi & Palanisami, 2020).

Solid-phase Synthesis

The solid-phase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin demonstrates a novel approach for the rapid synthesis of quinoxaline derivatives. This method offers advantages in terms of purity and yield, beneficial for pharmaceutical and chemical research (Jeon et al., 2005).

Photosensitization for Polymerization

A quinoxaline derivative has been identified as an effective photosensitizer for diaryliodonium salt photoinitiators, facilitating photoinitiated cationic polymerization. This application is significant for materials science, particularly in the development of polymers using ambient solar irradiation or specific light wavelengths (Bulut et al., 2010).

Safety and Hazards

Future Directions

Trifluoromethoxy groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .

properties

IUPAC Name |

2,3-dichloro-6-(trifluoromethoxy)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2O/c10-7-8(11)16-6-3-4(17-9(12,13)14)1-2-5(6)15-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALGVZBIBGREOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)N=C(C(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731517 |

Source

|

| Record name | 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |

CAS RN |

1253522-03-0 |

Source

|

| Record name | 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B567308.png)

![6-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B567311.png)

![3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567323.png)